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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)ethyl acetate

CAS No.: 14258-40-3

Cat. No.: B078466 Get Quote

Executive Summary
2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) serves as a pivotal "masked" linker in

drug development. Structurally, it represents a diethylene glycol (PEG-2) backbone terminated

by an electrophilic alkyl chloride on one end and a hydrolytically labile acetate ester on the

other. This duality allows medicinal chemists to perform orthogonal functionalization: the

chloride facilitates alkylation reactions (e.g., attaching to a pharmacophore), while the acetate

protects the terminal hydroxyl group until deprotection is required. It is widely utilized in the

synthesis of antihistamines (e.g., Cetirizine analogs) and as a spacer in bioconjugation.

Molecular Architecture & Physiochemical Properties
The molecule exhibits a flexible ether backbone characteristic of polyethylene glycols,

imparting moderate water solubility and lipophilicity suitable for crossing biological membranes.

Table 1: Physiochemical Specifications
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Property Value Context for Application

CAS Number 14258-40-3 Unique Identifier

Molecular Formula C₆H₁₁ClO₃ PEG-2 Backbone derivative

Molecular Weight 166.60 g/mol
Low MW, suitable for fragment-

based design

Boiling Point
223°C (atm); 105–108°C (0.1

mmHg)

High boiling point requires

vacuum distillation for

purification

Density 1.119 g/cm³ Slightly denser than water

LogP ~0.6
Amphiphilic; balances solubility

and permeability

Refractive Index 1.427 Purity check parameter

Structural Elucidation
The structure consists of three distinct domains:

Electrophilic Terminus: The C–Cl bond (Bond length ~1.79 Å) is susceptible to S_N2

reactions.

Linker Core: The –CH₂CH₂OCH₂CH₂– motif provides conformational flexibility, essential for

minimizing steric clash in drug-linker conjugates.

Protective Terminus: The Acetate ester serves as a temporary mask for the hydroxyl group,

stable under acidic conditions but cleavable under basic conditions.

Synthetic Routes & Process Optimization
The most robust synthesis involves the selective acetylation of 2-(2-chloroethoxy)ethanol. This

route avoids the formation of di-ester byproducts common in diethylene glycol starting

materials.
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Experimental Protocol: Acetylation of 2-(2-
Chloroethoxy)ethanol
Objective: Synthesize high-purity 2-(2-chloroethoxy)ethyl acetate.

Reagents:

2-(2-Chloroethoxy)ethanol (1.0 eq)[1]

Acetic Anhydride (1.1 eq)

Pyridine (0.1 eq, Catalyst) or Boron Trifluoride Etherate (Lewis Acid Catalyst)

Solvent: Dichloromethane (DCM) or neat (solvent-free)

Methodology:

Setup: Charge a flame-dried round-bottom flask with 2-(2-chloroethoxy)ethanol under

nitrogen atmosphere.

Addition: Add catalytic pyridine. Cool to 0°C. Dropwise add acetic anhydride to control the

exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by

TLC (SiO₂, 30% EtOAc/Hexane).

Quench: Quench excess anhydride with ice-water.

Extraction: Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine),

saturated NaHCO₃ (to remove acetic acid), and brine.

Purification: Dry over Na₂SO₄, concentrate in vacuo. Perform fractional vacuum distillation

(bp 105–108°C at 0.1 mmHg) to isolate the pure colorless oil.

Visualization: Synthetic Pathway
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Figure 1: Step-wise acetylation mechanism converting the alcohol terminus to an acetate ester.

Spectroscopic Characterization
Validation of the structure is performed using ¹H NMR. The symmetry of the PEG backbone is

broken by the distinct terminal groups, resulting in a specific splitting pattern.

Table 2: ¹H NMR Data Interpretation (400 MHz, CDCl₃)
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

4.22 Triplet (t) 2H –CH₂–O–C(=O)

Deshielded by

ester oxygen;

confirms

acetylation.

3.76 Triplet (t) 2H –O–CH₂–CH₂–Cl

Adjacent to

chloride;

characteristic

alkyl chloride

shift.

3.68 Multiplet (m) 4H –CH₂–O–CH₂–

Internal ether

protons;

overlapping

signals.

2.08 Singlet (s) 3H –C(=O)CH₃

Acetate methyl

group; diagnostic

singlet.

Mass Spectrometry (EI):

m/z 166 (M+): Weak molecular ion.

m/z 123 (M - Acetyl): Loss of CH₃CO group.

m/z 63 (C₂H₄Cl+): Characteristic chloroethyl fragment.

Reactivity Profile & Applications
The utility of 2-(2-chloroethoxy)ethyl acetate lies in its orthogonal reactivity. It allows for the

sequential construction of complex molecules without self-polymerization.

Key Reaction 1: Nucleophilic Substitution (S_N2)
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The primary alkyl chloride is a good leaving group, particularly when activated by iodide

(Finkelstein conditions). It reacts with amines, thiols, and phenoxides.

Application: Synthesis of antihistamines.[2] The chloride is displaced by a piperazine

derivative (e.g., in Cetirizine synthesis pathways) to attach the ethoxy-ethyl chain.

Key Reaction 2: Ester Hydrolysis (Deprotection)
After the chloride end has been reacted, the acetate group can be removed using mild base

(K₂CO₃/MeOH) to reveal the primary alcohol.

Application: This reveals a hydroxyl group for further conjugation (e.g., oxidation to

carboxylic acid or activation as an NHS ester).[3]

Visualization: Divergent Reactivity
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Figure 2: Orthogonal reaction pathways. The green path represents the primary synthetic utility:

alkylation followed by deprotection.

Safety & Handling (EHS)
As an alkylating agent, this compound poses specific toxicological risks.

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[4]
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Genotoxicity: Like many primary alkyl chlorides, it is a potential weak mutagen (alkylating

agent).

Handling:

PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.

Ventilation: All operations, especially heating or distillation, must be performed in a

certified chemical fume hood.

Decontamination: Spills should be treated with dilute ammonia or nucleophilic scavengers

(e.g., thiosulfate) to neutralize the alkyl chloride before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-(2-Chloroethoxy)ethyl Acetate: Structural Architecture
& Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078466#2-2-chloroethoxy-ethyl-acetate-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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